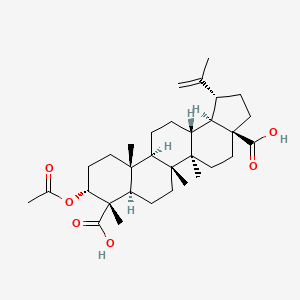

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

Descripción

Key Stereochemical Features:

- Chiral Centers : The molecule contains 10 chiral centers, primarily at positions 1, 3a, 5a, 5b, 7a, 8, 9, 11a, 11b, and 13a .

- Double Bond Geometry : The exocyclic double bond at C20(29) adopts an E-configuration, confirmed by nuclear Overhauser effect (NOE) correlations in NMR studies .

- Acetoxy Group Orientation : The acetyloxy group at C3 is in the alpha orientation, as indicated by coupling constants ($$J_{3\alpha,2\beta} = 3.2 \, \text{Hz}$$) in $$^1\text{H}$$-NMR spectra .

Table 1: Stereochemical Assignments of Key Positions

| Position | Configuration | Functional Group |

|---|---|---|

| C1 | R | Prop-1-en-2-yl |

| C3a | S | Cyclopentane junction |

| C8 | S | Carboxylic acid |

| C9 | R | Acetyloxy |

| C20(29) | E | Exocyclic double bond |

These assignments align with X-ray crystallographic data and spectroscopic analyses of analogous lupane triterpenoids .

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of related lupane derivatives, such as betulone and betulin diacetate, provide insights into the conformational preferences of this compound . While direct crystallographic data for this compound are limited, its structural analogs exhibit:

Conformational Features:

- Ring Systems :

- Hydrogen Bonding : Carboxylic acid groups at C23 and C28 participate in intramolecular hydrogen bonds with the acetoxy oxygen, reducing conformational flexibility .

Table 2: Comparative Crystallographic Parameters

*Data inferred from structural analogs .

Molecular dynamics simulations suggest that the dioic acid groups enhance rigidity by forming salt bridges in polar solvents, limiting rotation about the C8–C23 and C8–C28 bonds .

Comparative Analysis with Lupane-Type Triterpenoid Framework

This compound shares structural homology with other lupane triterpenoids but exhibits unique functionalization:

Functional Group Comparison:

| Compound | C3 Substituent | C20(29) Group | C23/C28 Groups |

|---|---|---|---|

| Betulin | Hydroxyl | Isopropenyl | Hydroxyl/Methyl |

| Betulinic Acid | Hydroxyl | Isopropenyl | Carboxylic acid |

| 3alpha-Acetoxy-... | Acetoxy | Isopropenyl | Carboxylic acid |

| Lup-20(29)-ene-2α,3β-diol | Hydroxyl | Isopropenyl | Hydroxyl |

Key Distinctions:

- Acetoxy vs. Hydroxyl at C3 : The acetyloxy group increases lipophilicity compared to betulin or betulinic acid, influencing membrane permeability .

- Dioic Acid Functionalization : The carboxylic acids at C23 and C28 enable chelation of metal ions, a feature absent in most lupane derivatives .

- Stereoelectronic Effects : The alpha orientation of the C3 acetoxy group creates a steric shield, reducing reactivity at C2 and C4 positions compared to beta-oriented analogs .

These modifications expand its potential applications in catalysis and supramolecular chemistry, distinct from the biological activity profiles of simpler lupane triterpenoids .

Propiedades

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNCWJJEYAODC-ZESURFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Botanical Origin and Isolation

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is primarily isolated from the barks of Glochidion macrophyllum, a plant species native to Southeast Asia. The extraction process typically involves solvent-based partitioning:

-

Plant Material Preparation : Dried bark is ground into a coarse powder to increase surface area for solvent interaction.

-

Maceration : The powder is soaked in ethanol or methanol for 72 hours, with periodic agitation to enhance compound dissolution.

-

Filtration and Concentration : The extract is filtered to remove plant debris and concentrated under reduced pressure using rotary evaporation.

-

Chromatographic Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) isolates the target compound, which is further purified via recrystallization.

This method yields a purity of ≥98%, as confirmed by high-performance liquid chromatography (HPLC).

Synthetic Preparation Strategies

Challenges in Chemical Synthesis

Despite advances in triterpenoid synthesis, the structural complexity of this compound—including its lupane skeleton and multiple oxygenated functional groups—poses significant synthetic challenges. No direct synthesis routes are documented in the provided sources, suggesting reliance on natural extraction for bulk production.

Formulation and Solubility Optimization

Stock Solution Preparation

For experimental use, the compound is dissolved in solvents compatible with biological assays. Key protocols include:

DMSO-Based Formulations

A common approach involves dimethyl sulfoxide (DMSO) due to its high solubility for hydrophobic compounds:

| Parameter | Value |

|---|---|

| Stock Concentration | 10–25 mg/mL in DMSO |

| Storage | -80°C (6 months) |

| Stability | Single freeze-thaw cycle recommended |

Procedure :

In Vivo Formulations

For animal studies, DMSO is often mixed with co-solvents to reduce toxicity:

| Formulation | Components (v/v) | Application |

|---|---|---|

| 1 | DMSO:Tween 80:Saline (10:5:85) | Intraperitoneal injection |

| 2 | DMSO:PEG300:Tween 80:Saline (10:40:5:45) | Subcutaneous delivery |

| 3 | DMSO:Corn oil (10:90) | Oral administration |

Example : To prepare 2.5 mg/mL for oral dosing, mix 100 μL of 25 mg/mL DMSO stock with 900 μL corn oil .

Análisis De Reacciones Químicas

Hydrolysis of the Acetoxy Group

The 3α-acetoxy moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding hydroxyl derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Example :

Key Data :

-

Hydrolysis typically occurs at elevated temperatures (60–80°C) in aqueous ethanol or THF .

-

The product, 3α-hydroxy derivative, is a precursor for esterification or glycosylation .

Reactivity of Carboxylic Acid Groups

The 23- and 28-carboxylic acid groups participate in esterification, amidation, and salt formation.

Amidation

Activation of the carboxylic acids with reagents like oxalyl chloride or thionyl chloride enables nucleophilic substitution with amines.

Reaction Scheme :

Example from Analogs :

-

Betulinic acid derivatives (structurally similar) form cytotoxic amides when reacted with cyclohexyldiamine, achieving EC values as low as 0.6 μM against HT29 cells .

-

Reaction conditions: Dichloromethane (DCM) at 0–25°C, with triethylamine as a base .

Esterification

Methanol or ethanol in the presence of acid catalysts (e.g., HSO) converts the carboxylic acids to methyl/ethyl esters.

Application :

Modification of the Lupene Skeleton

The double bond at position 20(29) offers sites for hydrogenation or epoxidation.

Hydrogenation

Catalytic hydrogenation (H, Pd/C) saturates the 20(29)-double bond, producing dihydro derivatives.

Impact :

Epoxidation

Reaction with peracids (e.g., mCPBA) generates epoxides, which can undergo ring-opening reactions.

Example :

Epoxidation of lupene analogs enhances anti-inflammatory properties .

Biological Activity and Derivatives

While direct data on 3α-acetoxy-20(29)-lupene-23,28-dioic acid is limited, structurally related compounds exhibit notable bioactivity:

Stability and Storage Considerations

Aplicaciones Científicas De Investigación

Chemistry

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid serves as a reference compound in the study of triterpenoids. Its unique structure allows researchers to explore the reactivity and transformation of similar compounds. The compound can undergo various reactions such as oxidation and reduction, which are important for synthetic chemistry applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Alkanes |

| Substitution | Sodium methoxide | Modified triterpenoids |

Biology

Research indicates that this compound exhibits anti-inflammatory and potential anticancer properties. Studies have shown that it can modulate inflammatory pathways and influence cell proliferation through interactions with specific molecular targets .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of triterpenes, including this compound, it was found that oral administration significantly reduced pain responses in animal models . This suggests its potential utility in developing therapeutic agents for inflammatory conditions.

Medicine

The medical applications of this compound are under investigation, particularly regarding its use in treating diseases associated with inflammation and cancer. The compound's ability to inhibit leukocyte migration and reduce pain responses makes it a candidate for further pharmacological studies .

Potential Therapeutic Uses:

- Anti-inflammatory treatments

- Cancer therapies

- Pain management strategies

Industry

While not widely utilized in commercial applications, this compound is valuable for developing new synthetic methodologies. Its role as a model compound aids chemists in understanding the behavior of similar triterpenoids in industrial processes .

Mecanismo De Acción

The mechanism of action of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.

Comparación Con Compuestos Similares

C-3 Modifications

C-28 Functionalization

Ring Modifications

- Seco-Lupane Derivatives : Ring-opened analogs like 3,4-seco-lupadiene-3,28-dioic acid exhibit distinct radical-scavenging properties, highlighting the role of the pentacyclic skeleton in directing bioactivity .

Bioactivity Comparison

- Anticancer Effects: HLDA inhibits proliferation in melanoma (A375) and liver cancer (HepG2) cells with IC50 values comparable to betulinic acid but requires higher concentrations due to the polar carboxyl groups .

- Anti-inflammatory Activity : Impressic acid (C-23 aldehyde variant) suppresses TNF-α and IL-6 production, while 3α-acetoxy-20(29)-lupene-23,28-dioic acid lacks documented anti-inflammatory data .

- Antiviral Activity: HLDA derivatives with glycosylation show weak antiviral effects, whereas non-acetylated aglycones (e.g., 3β-hydroxylup-20(29)-en-23,28-dioic acid) inhibit respiratory syncytial virus (IC50: 6.2 μg/mL) .

Actividad Biológica

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a triterpenoid compound primarily isolated from the bark of Glochidion macrophyllum . This compound has garnered attention due to its diverse biological activities, including anti-infective properties, modulation of apoptosis, and effects on various signaling pathways. This article reviews the biological activity of this compound based on recent research findings.

1. Anti-Infective Properties

This compound exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. It has shown efficacy against:

- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Viruses : Active against HIV, Dengue virus, and Influenza virus .

2. Modulation of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It influences the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell death in tumor cells .

3. Signaling Pathways Involvement

This compound affects several key signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB activation has been linked to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway : It modulates this pathway, which is crucial for cell survival and growth .

4. Immunomodulatory Effects

The compound exhibits immunomodulatory properties by influencing cytokine production and immune cell activation. This suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

Q & A

Basic Research Questions

Q. What plant sources and isolation methods are commonly used to obtain 3α-acetoxy-20(29)-lupene-23,28-dioic acid?

- Answer: The compound is primarily isolated from the bark of Glochidion macrophyllum and leaves of Schefflera species (e.g., S. octophylla, S. actinophylla). A bioassay-guided fractionation approach is typically employed, involving solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as silica gel column chromatography, preparative HPLC, or reversed-phase chromatography. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer: The compound should be stored at 2–8°C in sealed vials to prevent degradation. For short-term use (≤2 weeks), solutions can be aliquoted and stored at -20°C. Prior to experiments, equilibrate the compound to room temperature for ≥1 hour to avoid condensation-induced instability. Purity should be verified via HPLC (≥98% recommended) before critical assays .

Q. What spectroscopic techniques are essential for characterizing 3α-acetoxy-20(29)-lupene-23,28-dioic acid?

- Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to confirm the lupane skeleton, acetoxy group at C-3, and dioic acid moieties at C-23/C-27.

- High-resolution mass spectrometry (HR-MS) to validate the molecular formula (C32H48O6) and isotopic pattern.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches for acetoxy and carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. weak activity in derivatives)?

- Answer: Discrepancies may arise from structural modifications (e.g., glycosylation at C-28 in derivatives like 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid 28-O-glycoside) or assay-specific factors (e.g., LPS-induced vs. TNF-α-induced inflammation models). To address this:

- Perform dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2).

- Use structure-activity relationship (SAR) studies to compare parent and derivative compounds.

- Validate receptor binding (e.g., PPARγ or NF-κB inhibition) via luciferase reporter assays .

Q. What experimental designs are optimal for studying the compound’s osteogenic effects?

- Answer: Use MC3T3-E1 pre-osteoblast cells with the following endpoints:

- Alkaline phosphatase (ALP) activity at day 7 (early differentiation marker).

- Collagen deposition (Sirius Red staining) and mineralization (Alizarin Red) at day 21.

- qPCR for osteogenic genes (e.g., Runx2, Osterix).

- Include controls with BMP-2 or dexamethasone to benchmark potency. Note that 3α-acetoxy derivatives may require solubilization in DMSO/PEG mixtures .

Q. How can researchers validate the compound’s antiviral activity against respiratory or herpes viruses?

- Answer: Standard protocols include:

- Plaque reduction assays (e.g., HSV-1 in Vero cells) with IC50 calculation.

- Time-of-addition experiments to determine inhibitory mechanisms (entry vs. replication).

- Syncytia inhibition assays for respiratory syncytial virus (RSV).

- Combine with cytotoxicity assays (MTT or LDH release) to ensure selectivity indices (CC50/IC50) >10 .

Q. What strategies mitigate solubility challenges in in vivo pharmacokinetic studies?

- Answer: Due to its dioic acid structure, the compound has low aqueous solubility. Strategies include:

- Prodrug synthesis (e.g., methyl esterification of carboxylic acids).

- Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles.

- Pharmacokinetic profiling via LC-MS/MS after intravenous/oral administration in rodent models, monitoring plasma half-life and tissue distribution .

Methodological Guidance for Contradictory Data

Q. How should researchers address variability in NF-κB inhibition across studies?

- Answer: Variability may stem from cell type (e.g., dendritic cells vs. macrophages) or stimulus (LPS vs. TNF-α). Standardize protocols by:

- Using NF-κB luciferase reporter cells (e.g., HEK293-NF-κB-luc).

- Pre-treating cells with the compound (1–2 hours) before stimulation.

- Including Bay 11-7082 (a known NF-κB inhibitor) as a positive control .

Q. What analytical methods confirm the absence of degradation products during long-term assays?

- Answer: Monitor stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.